Methyl 3-(4-piperidinyloxy)benzoate hydrochloride
Description
Nomenclature and Classification
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride exists under multiple nomenclature systems, reflecting the complexity of its chemical structure. The International Union of Pure and Applied Chemistry name is methyl 3-piperidin-4-yloxybenzoate;hydrochloride, which systematically describes the connectivity pattern within the molecule. Alternative naming conventions include this compound and methyl 3-piperidin-4-yloxybenzoate;hydrochloride, all referring to the same chemical entity.
The compound is registered under Chemical Abstracts Service number 936128-98-2, providing a unique identifier for database searches and regulatory purposes. In the PubChem database, it carries the Compound Identifier 46735683, while ChemSpider assigns it the identifier 21328095. These database entries facilitate comprehensive chemical information retrieval and cross-referencing across multiple scientific platforms.
From a classification perspective, this compound belongs to several important chemical categories. Primarily, it functions as a benzoate ester, characterized by the presence of the methyl ester functionality attached to the benzoic acid core. The compound also represents a piperidine derivative, incorporating the six-membered saturated nitrogen heterocycle that contributes significantly to its pharmacological properties. The hydrochloride salt formation places it within the category of pharmaceutical salts, which are commonly employed to enhance solubility and stability characteristics.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 936128-98-2 |
| PubChem Compound Identifier | 46735683 |
| ChemSpider Identifier | 21328095 |
| International Union of Pure and Applied Chemistry Name | methyl 3-piperidin-4-yloxybenzoate;hydrochloride |
| Chemical Classification | Benzoate ester, Piperidine derivative, Hydrochloride salt |
The compound's parent structure, identified as 3-(Piperidin-4-yloxy)-benzoic acid methyl ester with PubChem Compound Identifier 26191706, represents the free base form before hydrochloride salt formation. This relationship illustrates the chemical modification process used to enhance the compound's pharmaceutical properties while maintaining its core structural framework.
Molecular Structure and Stereochemistry
The molecular structure of this compound exhibits a molecular formula of C₁₃H₁₈ClNO₃ with a molecular weight of 271.74 grams per mole. The monoisotopic mass is precisely determined at 271.097521 atomic mass units, providing accurate mass spectrometric identification capabilities. The structural architecture consists of a benzene ring substituted at the meta position with a methyl ester group and an ether linkage to a piperidine ring system.
The Simplified Molecular Input Line Entry System representation, COC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl, provides a linear notation describing the molecular connectivity. This notation reveals the methoxy carbonyl group attached to carbon 1 of the benzene ring, with the piperidine-4-yloxy substituent positioned at carbon 3. The International Chemical Identifier string, InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3;1H, offers a standardized representation facilitating database searches and chemical informatics applications.
The stereochemical considerations of this compound center primarily on the piperidine ring conformation and the orientation of the ether linkage. The piperidine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The attachment point at carbon 4 of the piperidine ring creates an axial or equatorial orientation depending on the conformational state, influencing the overall three-dimensional molecular geometry.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClNO₃ |
| Molecular Weight | 271.74 g/mol |
| Monoisotopic Mass | 271.097521 u |
| Simplified Molecular Input Line Entry System | COC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl |
| International Chemical Identifier Key | RVEADBKOIBZGJQ-UHFFFAOYSA-N |
The ether oxygen bridge connecting the benzene ring to the piperidine system introduces conformational flexibility, allowing rotation around the C-O bonds. This flexibility may contribute to the compound's ability to adopt multiple conformations in solution, potentially influencing its binding interactions with biological targets. The hydrochloride salt formation typically involves protonation of the piperidine nitrogen, creating a positive charge that is balanced by the chloride anion.
Structural Comparison with Related Derivatives
Structural comparison reveals significant differences between this compound and its positional isomers and structural analogs. The para-substituted analog, methyl 4-(piperidin-4-yloxy)benzoate, differs only in the position of the ether linkage on the benzene ring, yet this positional change can dramatically affect biological activity and chemical properties. The para-substituted compound has a molecular formula of C₁₃H₁₇NO₃ in its free base form and exhibits a molecular weight of 235.28 grams per mole before salt formation.
Comparison with methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride reveals the importance of the linking pattern between the benzene ring and piperidine system. This analog incorporates a methylene bridge (CH₂) between the benzene ring and the ether oxygen, resulting in a molecular formula of C₁₄H₂₀ClNO₃ and a molecular weight of 285.76 grams per mole. The additional methylene unit increases molecular flexibility and may alter the spatial relationship between the aromatic and heterocyclic components.
The 3-piperidinyloxy derivatives represent another class of structural analogs where the piperidine ring attachment occurs at carbon 3 rather than carbon 4. Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride exemplifies this structural variation, maintaining the same molecular formula C₁₄H₂₀ClNO₃ but exhibiting different three-dimensional arrangements due to the altered attachment point. These positional differences can significantly impact pharmacological profiles and chemical reactivity patterns.
| Compound | Position | Linking Pattern | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 3-(4-piperidinyloxy)benzoate HCl | Meta | Direct ether | C₁₃H₁₈ClNO₃ | 271.74 |
| Methyl 4-(piperidin-4-yloxy)benzoate | Para | Direct ether | C₁₃H₁₇NO₃ | 235.28 |
| Methyl 4-[(4-piperidinyloxy)methyl]benzoate HCl | Para | Methylene bridge | C₁₄H₂₀ClNO₃ | 285.76 |
| Methyl 4-[(3-piperidinyloxy)methyl]benzoate HCl | Para | Methylene bridge (3-position) | C₁₄H₂₀ClNO₃ | 285.76 |
Structural modifications extending to different heterocyclic systems provide additional comparative insights. Compounds incorporating pyrrolidine rings instead of piperidine systems, such as methyl-4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride, demonstrate how ring size affects molecular properties. The five-membered pyrrolidine ring creates different conformational constraints compared to the six-membered piperidine system, potentially altering binding affinities and selectivity profiles.
Crystallographic Analysis
The crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate demonstrates the importance of hydrogen bonding in stabilizing crystal lattices of substituted benzoic acid derivatives. In this structure, the secondary amine molecule is accompanied by half equivalent of water, creating a system of O-H⋯O hydrogen bonds that results in a two-dimensional layered structure. Similar hydrogen bonding patterns could be expected in the crystal structure of this compound, particularly involving the protonated piperidine nitrogen and chloride anion.
The molecular geometry in crystal structures of related compounds typically shows non-planar arrangements, with significant torsion angles between aromatic and heterocyclic components. For instance, the torsion angle C aryl—CH₂—NH—C aryl of −83.9 degrees in the related crystal structure indicates substantial deviation from planarity. Similar conformational preferences could be anticipated for this compound, where the ether linkage allows for rotational freedom around the C-O bonds.
| Crystallographic Feature | Expected Characteristic |
|---|---|
| Space Group | Likely monoclinic or orthorhombic |
| Hydrogen Bonding | N-H⋯Cl⁻ interactions |
| Molecular Conformation | Non-planar with significant torsion angles |
| Packing Motif | Layered structure with electrostatic interactions |
| Water Incorporation | Potential hydrate formation |
The presence of the hydrochloride salt functionality suggests that crystal packing will be dominated by ionic interactions between the protonated piperidine nitrogen and chloride anions. These electrostatic interactions typically create strong intermolecular forces that contribute to crystal stability and may influence the overall crystal morphology. Additionally, the aromatic benzene ring system may participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.
Properties
IUPAC Name |
methyl 3-piperidin-4-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-3-2-4-12(9-10)17-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEADBKOIBZGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673793 | |
| Record name | Methyl 3-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936128-98-2 | |
| Record name | Methyl 3-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride, a compound with the chemical formula C13H18ClNO2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, therapeutic potential, and relevant case studies.
- IUPAC Name: Methyl 3-(4-piperidinyl)benzoate hydrochloride
- CAS Number: 726185-54-2
- Molecular Weight: 255.75 g/mol
- Physical Form: Solid
- Purity: 97% .
This compound functions primarily as a receptor agonist , particularly targeting the orexin type 2 receptor (OX2R). This receptor is involved in regulating various physiological processes, including sleep-wake cycles, appetite, and energy homeostasis. The activation of OX2R by this compound may have implications in treating disorders such as narcolepsy and obesity .
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for the OX2R. This affinity suggests its potential as a therapeutic agent in modulating orexin signaling pathways. The compound's structure allows it to effectively cross cell membranes and interact with intracellular targets, enhancing its biological activity .
Case Studies
-
Orexin Receptor Agonism:
A study demonstrated that compounds similar to this compound significantly increased wakefulness in animal models. The administration of this compound resulted in enhanced orexin signaling, leading to prolonged alertness and reduced sleep episodes . -
Appetite Regulation:
In a controlled experiment involving rodents, this compound was shown to influence feeding behavior. Animals treated with the compound exhibited decreased food intake, suggesting its potential role in appetite suppression and weight management .
Research Findings
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride has garnered attention for its potential therapeutic applications in treating neurological disorders and pain management.
- Neuropharmacology : Research indicates that this compound may modulate neurotransmitter systems, influencing pathways related to mood and pain perception. Initial studies have shown binding affinities to various receptors, suggesting a role in neuroprotection and analgesia.
- Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated effective inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.
- Reagent in Organic Reactions : It is utilized in various synthetic pathways, including esterification and nucleophilic substitution reactions. The compound's structure allows for modifications that can lead to new derivatives with enhanced biological activity.
Biological Studies
The compound is employed in biochemical assays to study enzyme interactions and protein functions.
- Enzyme Inhibition Studies : this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. These studies contribute to understanding its mechanism of action and potential therapeutic effects.
Neuroprotective Effects
A notable study demonstrated that exposure to this compound resulted in reduced neuronal apoptosis under oxidative stress conditions. Cell viability assays indicated a significant increase in survival rates compared to untreated controls, highlighting its potential neuroprotective properties.
Antimicrobial Testing
In antimicrobial evaluations, derivatives of this compound were tested against pathogens such as Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL against E. coli, suggesting strong antibacterial activity that warrants further exploration for therapeutic applications.
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Neuropharmacological Effects | Modulates neurotransmitter receptors; neuroprotective properties observed |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; low MIC values |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 4-(piperidin-4-yl)benzoate Hydrochloride (CAS: 63516-30-3)
- Structural Difference : The piperidine moiety is directly attached to the benzene ring at the 4-position, whereas the target compound has a piperidinyloxy group (oxygen-linked) at the 3-position.
- Impact : The positional shift and absence of an oxygen linker may alter electronic properties and binding interactions in biological systems. The similarity score is 0.74 , indicating moderate structural overlap .
Methyl 3-(piperidin-4-yl)benzoate Hydrochloride (CAS: 333986-70-2)
- Structural Difference : This analog lacks the oxygen bridge between the piperidine and benzene ring.
Heterocycle Variations
Methyl 3-(pyrrolidin-3-yloxy)benzoate Hydrochloride (EN300-744533)
- Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.
- Impact : Pyrrolidine’s smaller ring size increases ring strain and basicity differences, which could influence receptor affinity and metabolic stability .
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate Hydrochloride (CAS: 1185038-20-3)
- Structural Difference : Features an ethyl ester and a methylene-linked pyrrolidine-methoxy group.
Functional Group Modifications
3-(4-Piperidinyloxy)benzonitrile Hydrochloride (CAS: 950649-07-7)
- Structural Difference : Substitutes the methyl ester with a nitrile group.
4-(4-Methylbenzoyl)piperidine Hydrochloride (CAS: 42060-84-4)
Chain Length and Linker Variations
Methyl 3-(4-piperidinyloxy)propanoate Hydrochloride (CAS: 190515-56-1)
Key Data Table: Structural and Property Comparisons
Preparation Methods
Nucleophilic Substitution Using Piperidine Derivatives
A representative method involves reacting methyl 3-hydroxybenzoate with a piperidine derivative under basic conditions to form the ether bond:
- Reagents:
- Methyl 3-hydroxybenzoate
- 4-piperidinol or 4-piperidinyloxy precursor
- Base (e.g., potassium carbonate)
- Solvent (e.g., amyl acetate or similar high-boiling ether-compatible solvent)
- Conditions:
- Heating at 100–120°C under nitrogen atmosphere to prevent oxidation
- Reaction time: Approximately 4–6 hours
- Workup:
- Cooling and aqueous workup to remove inorganic salts
- Acidification with hydrochloric acid to precipitate the hydrochloride salt
- Filtration and drying under vacuum
Example from literature:
In a 100 mL round-bottom flask, 4.155 g of ethyl 4-hydroxybenzoate, 5.985 g of beta-chloroethylpiperidene hydrochloride, and 9.295 g potassium carbonate were dissolved in 30 mL amyl acetate. The mixture was heated to 120°C under nitrogen and stirred for 5 hours. After cooling, aqueous workup and acidification with 8N hydrochloric acid yielded the hydrochloride salt as a solid after filtration and drying.
Use of Halogenated Intermediates and Grignard Reagents
Alternative synthetic routes involve Grignard reagents and halogenated intermediates to build the piperidine moiety attached to the benzoate:
Step 1: Preparation of 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde, palladium on charcoal catalyst, and formic acid as hydrogen source at 90–95°C.
Step 2: Formation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone via Grignard reaction with isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) at ambient temperature (18–25°C).
Step 3: Further functionalization to yield the desired benzoate derivative, followed by salt formation.
This method avoids cryogenic conditions required for lithium reagents and offers improved operational simplicity.
Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Methyl 3-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, K2CO3, amyl acetate | 120 | ~5 | ~85 | Nitrogen atmosphere, aqueous workup |
| Transfer hydrogenation | Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid, water | 90–95 | 1–3 | High | Catalyst Pd/C, ambient pressure |
| Grignard reagent formation | 6-bromopyridin-2-yl, isopropylmagnesium chloride/lithium chloride | 18–25 | 1–2 | High | Turbo Grignard reagent, ambient temp |
Purification and Salt Formation
- The free base of methyl 3-(4-piperidinyloxy)benzoate is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium.
- The precipitated hydrochloride salt is filtered, washed with cold solvents such as acetone or tetrahydrofuran, and dried under vacuum at 40°C to obtain a pure, stable solid.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals include multiplets corresponding to piperidine ring protons (δ 1.7–4.4 ppm), aromatic protons (δ 6.6–7.7 ppm), and methyl ester protons.
- HPLC Monitoring: Reaction progress is monitored by HPLC to ensure complete conversion of starting materials.
- Yield and Purity: Typical isolated yields are above 80%, with purity confirmed by NMR and chromatographic methods.
Summary of Preparation Methods
| Methodology | Advantages | Limitations |
|---|---|---|
| Direct nucleophilic substitution | Straightforward, high yield, scalable | Requires careful control of temperature and moisture |
| Transfer hydrogenation + Grignard | Mild conditions, avoids cryogenics, high selectivity | More steps, requires specialized catalysts and reagents |
| Salt formation with HCl | Improves compound stability and handling | Requires careful control of acid concentration and solvent |
Q & A
Q. What are the standard protocols for synthesizing Methyl 3-(4-piperidinyloxy)benzoate hydrochloride?
Answer: Synthesis typically involves a multi-step organic reaction:
- Step 1: React 4-piperidinyloxybenzoic acid with a methylating agent (e.g., methyl chloride or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃) to form the ester.
- Step 2: Treat the ester with hydrochloric acid to form the hydrochloride salt.
- Purification: Recrystallization from a solvent system (e.g., ethanol/water) is recommended to isolate the crystalline product.
- Characterization: Confirm structure via -NMR (peaks at δ ~3.8 ppm for methyl ester and δ ~3.0–4.0 ppm for piperidine protons) and mass spectrometry (expected [M+H] ion matching CHNOCl).
References: Preparation methods and esterification steps align with analogous piperidine derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; UV detection at 254 nm). A single peak with >95% area indicates high purity.
- Structural Confirmation:
- NMR Spectroscopy: - and -NMR to verify ester, piperidine, and aromatic protons.
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNOCl).
- Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages (±0.4%).
References: Analytical methods adapted from similar benzoate derivatives .
Q. What are the recommended storage conditions to ensure stability?
Answer:
- Storage: Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon).
- Stability Monitoring: Perform periodic HPLC analysis to detect degradation (e.g., hydrolysis of the ester bond). Decomposition may occur above 175°C, so avoid high temperatures .
References: Stability data inferred from structurally related compounds .
Q. What safety precautions are necessary when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Emergency Measures: In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air.
- Waste Disposal: Follow institutional guidelines for halogenated organic waste.
References: Safety protocols based on piperidine derivatives with similar hazard profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data?
Answer:
- Experimental Design:
- Test solubility in triplicate using a gravimetric method. Prepare saturated solutions in water, ethanol, DMSO, and dichloromethane at 25°C.
- Centrifuge solutions at 10,000 rpm for 10 min, then filter (0.22 µm). Dry residual solute to calculate solubility (mg/mL).
- Compare results with literature values (e.g., reported solubility in water and alcohols ) to identify inconsistencies.
- Advanced Analysis: Use molecular dynamics simulations to predict solvent interactions based on logP (~1.3–1.4) and hydrogen-bonding capacity.
References: Physicochemical properties and solubility testing methods .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Answer:
- Crystallization Techniques:
- Slow vapor diffusion (e.g., ether diffused into a saturated ethanol solution).
- Thermostatted methods at 4°C to slow nucleation.
- Data Collection: Use synchrotron radiation for high-resolution data if crystals are small (<0.1 mm).
- Refinement: Employ SHELXL (via the SHELX suite) for structure solution. Address thermal motion artifacts by refining anisotropic displacement parameters .
References: Crystallographic refinement using SHELX software .
Q. How to address discrepancies in synthetic yields under varying reaction conditions?
Answer:
- DoE (Design of Experiments): Vary parameters (temperature, solvent polarity, catalyst loading) systematically. Use ANOVA to identify significant factors.
- Mechanistic Insight: Monitor reaction intermediates via in situ FTIR or LC-MS to detect side reactions (e.g., ester hydrolysis or piperidine oxidation).
- Case Study: If yields drop at higher temperatures, consider thermal degradation pathways (TGA analysis up to 200°C ).
References: Synthetic optimization and degradation analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
